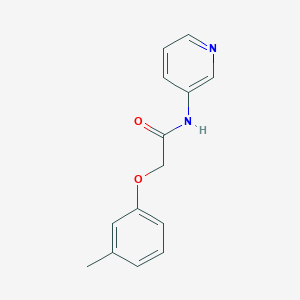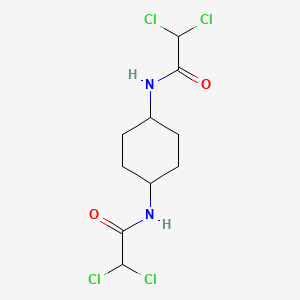![molecular formula C15H10N2O6S B5869944 2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5869944.png)
2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid, also known as Sulfasalazine, is a drug that has been used for the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. It is a prodrug that is metabolized in the colon into two active components, sulfapyridine and 5-aminosalicylic acid (5-ASA). Sulfasalazine has been widely used in clinical practice for over 50 years and has been shown to be effective in the management of IBD.
Mechanism of Action
2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acide is a prodrug that is metabolized in the colon into two active components, sulfapyridine and 5-aminosalicylic acid (5-ASA). Sulfapyridine has been shown to have antibacterial effects by inhibiting the growth of certain bacteria such as Escherichia coli and Streptococcus faecalis. 5-ASA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) and to increase the production of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acide has also been shown to decrease the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a key role in the recruitment of leukocytes to sites of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of sulfasalazine is that it has been extensively studied and has a well-established mechanism of action. It is also relatively inexpensive and widely available. One of the limitations of sulfasalazine is that it has a number of side effects, including nausea, vomiting, and diarrhea. It is also contraindicated in patients with a history of sulfa allergy.
Future Directions
There are a number of future directions for the study of sulfasalazine. One area of research is the development of new formulations of sulfasalazine that can improve its efficacy and reduce its side effects. Another area of research is the identification of new targets for sulfasalazine, such as other pro-inflammatory cytokines or transcription factors. Finally, there is a need for further clinical studies to evaluate the long-term safety and efficacy of sulfasalazine in the treatment of IBD.
Synthesis Methods
2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acide is synthesized by the reaction of 4-aminobenzenesulfonamide with 2-hydroxy-1,3-dimethyl-5-pyridinyl)carbonyl chloride in the presence of a base. The resulting product is then treated with sodium hydroxide to form the final product, sulfasalazine.
Scientific Research Applications
2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acide has been extensively studied in both in vitro and in vivo experiments. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). 2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
properties
IUPAC Name |
1,3-dioxo-2-(4-sulfamoylphenyl)isoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6S/c16-24(22,23)10-4-2-9(3-5-10)17-13(18)11-6-1-8(15(20)21)7-12(11)14(17)19/h1-7H,(H,20,21)(H2,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFHQFQVQIXUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-chlorobenzyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5869869.png)

![3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5869879.png)
![3,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869890.png)
![methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5869902.png)
![4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5869922.png)
![3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B5869925.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide](/img/structure/B5869954.png)


![N-{4-[amino(hydroxyimino)methyl]phenyl}nicotinamide](/img/structure/B5869960.png)